4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE
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Overview
Description
4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of 2-methoxyphenyl compounds, followed by the introduction of the carbonyl and hydrazinylidene groups. The final step involves esterification with 4-methylbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE include other hydrazinylidene derivatives and methoxy-substituted aromatic compounds. Examples include:
- 4-[(E)-{2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate
- 4-[(E)-{2-[(5-fluoro-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, may influence its reactivity and interactions with biological targets, setting it apart from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C24H21BrN2O5 |
---|---|
Molecular Weight |
497.3g/mol |
IUPAC Name |
[4-[(E)-[(5-bromo-2-methoxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-15-4-7-17(8-5-15)24(29)32-21-10-6-16(12-22(21)31-3)14-26-27-23(28)19-13-18(25)9-11-20(19)30-2/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
BJRMZHFKPGRFIK-VULFUBBASA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)OC)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)OC)OC |
Origin of Product |
United States |
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